(2,4,5-Trimethoxyphenyl)methanol
Overview
Description
Oxidation of 2,4,5-trimethoxybenzyl alcohol in the presence of laccase yields a dimeric compound.
Scientific Research Applications
Chemical Reactivity and Synthesis :
- Eaborn, Salih, and Walton (1972) demonstrated the acid cleavage of a compound closely related to (2,4,5-Trimethoxyphenyl)methanol, namely (2,4,6-trimethoxyphenyl)trimethylsilane, revealing the reactivity of trimethoxyphenyl compounds under acidic conditions (Eaborn, Salih, & Walton, 1972).
- Wada et al. (1997) studied the reactivity of 2,4,6-Trimethoxyphenyllithium, leading to the synthesis of bis(2,4,6-trimethoxyphenyl)methanol, further elucidating the synthetic pathways involving trimethoxyphenyl compounds (Wada et al., 1997).
- Johnson et al. (2010) conducted a study on the oxidation of (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone, a related compound, which resulted in the synthesis of xanthones, demonstrating the potential of this compound in synthetic organic chemistry (Johnson et al., 2010).
Applications in Catalysis :
- Svelle et al. (2006) explored the conversion of methanol to hydrocarbons over zeolite catalysts, where compounds similar to this compound could potentially play a role in the mechanistic pathways (Svelle et al., 2006).
Pharmacological Research :
- Linders, Lie, and Maat (2010) synthesized a rigid dehydroxylated etorphine analogue from a similar compound, demonstrating the relevance of such compounds in the development of potent analgesics (Linders, Lie, & Maat, 2010)
Safety and Hazards
The safety data sheet for a similar compound, 2,4,5-TRIMETHOXYBENZYL ALCOHOL, advises to avoid dust formation, ingestion, and inhalation. It also recommends wearing personal protective equipment and ensuring adequate ventilation .
Relevant Papers One relevant paper discusses the activity screening of newly synthesized Trimethoxyphenyl-Based Analogues as potential anticancer agents . Another paper mentions the use of a similar compound, Trimetazidine Dihydrochloride, as a pharmaceutical reference standard .
Mechanism of Action
Target of Action
The Trimethoxyphenyl (TMP) group, which includes (2,4,5-Trimethoxyphenyl)methanol, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of these targets, leading to the observed bioactivity effects. For example, one compound inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The TMP group affects various biochemical pathways. For instance, it inhibits tubulin polymerization, a crucial process in cell division . It also interferes with the function of heat shock proteins, which play a role in protein folding and degradation . Additionally, TMP compounds inhibit the thioredoxin system, which is involved in cellular redox homeostasis .
Result of Action
The result of the action of TMP compounds is diverse due to their multi-targeting nature. They have shown notable anti-cancer effects , promising anti-fungal and anti-bacterial properties , and potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Furthermore, these compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the transformation of CO2 into methanol has gained prominence as an effective mitigation strategy for global carbon emissions . .
Properties
IUPAC Name |
(2,4,5-trimethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNCXXBIDXLPMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CO)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357583 | |
Record name | (2,4,5-trimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30038-31-4 | |
Record name | (2,4,5-trimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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